Corchoionoside C

Übersicht

Beschreibung

Corchoionoside C is a natural product that belongs to the secondary metabolites of the Ericaceae family. It is a diterpene glycoside compound with the molecular formula C19H30O8 and a molar mass of 386.44 g/mol . This compound is a white solid, insoluble in water but soluble in organic solvents such as methanol and dichloromethane . It exhibits absorption peaks in the UV-Vis spectrum, making it useful for spectral analysis . This compound has garnered attention due to its antioxidant, anti-inflammatory, antibacterial, and anti-tumor activities .

Vorbereitungsmethoden

The extraction of Corchoionoside C primarily involves the use of rubber Cucurbitaceae plants. The process includes a series of separation and purification steps, such as chromatography and crystallization methods . The compound can also be isolated from Capparis spinosa . Industrial production methods are still under research, and the compound is typically prepared in laboratory settings for scientific studies .

Analyse Chemischer Reaktionen

Corchoionoside C undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

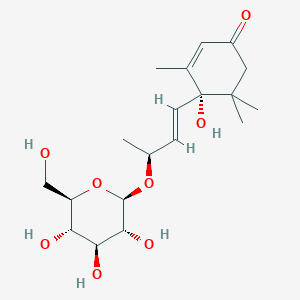

Corchoionoside C is characterized by the chemical formula C19H30O8. Its structure includes a glucoside moiety, which is pivotal for its biological activity. The absolute stereostructure of this compound has been elucidated through various chemical methods, confirming its specific configuration that influences its interactions with biological targets .

Biological Activities

-

Antioxidant Properties

- This compound exhibits significant antioxidant activity, enabling it to scavenge free radicals. This activity is crucial in protecting cells from oxidative stress, which is implicated in numerous health conditions.

- Histamine Release Inhibition

- Potential Anti-inflammatory Effects

Pharmacological Studies

This compound's dual role as an antioxidant and histamine release inhibitor makes it a valuable subject for pharmacological investigations. Its potential therapeutic applications include:

- Allergy Management : By inhibiting histamine release, this compound could be explored as a treatment for allergic responses.

- Chronic Inflammation Treatment : Its anti-inflammatory properties may contribute to developing therapies for chronic inflammatory diseases.

Nutraceutical Development

The antioxidant properties of this compound suggest its inclusion in dietary supplements aimed at enhancing health through oxidative stress reduction. The growing interest in phytochemicals for health benefits supports this application.

Case Studies and Research Findings

Recent studies have documented the efficacy of this compound in various experimental settings:

- Wound Healing : Investigations into extracts from Corchorus olitorius have shown that compounds including this compound enhance wound healing by modulating cytokines involved in tissue repair .

- Cancer Research : Dietary phytochemicals like this compound are being explored for their roles in cancer prevention and therapy, highlighting the need for further research into their mechanisms of action .

Wirkmechanismus

Corchoionoside C exerts its effects by inhibiting the antigen-antibody reaction-induced histamine release from rat peritoneal exudate cells . It also shows strong scavenging activities on DPPH radicals, indicating its antioxidant properties . The molecular targets and pathways involved in these actions are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Corchoionoside C is similar to other diterpene glycosides such as Corchoionoside A and Corchoionoside B . These compounds also exhibit histamine release inhibition and antioxidant activities . this compound is unique due to its specific molecular structure and the range of biological activities it exhibits .

Similar compounds include:

- Corchoionoside A

- Corchoionoside B

- Tinosinodane

- Tinosposinenside C

- Tinosineside A

- Tinosineside B

Biologische Aktivität

Corchoionoside C is a glycoside derived from the leaves of Corchorus olitorius, known for its diverse biological activities. This article delves into the compound's properties, including its antioxidant, anti-inflammatory, and potential therapeutic effects, supported by various studies and data.

Chemical Structure and Properties

This compound has a molecular formula of C₁₈H₂₄O₉S and a molar mass of approximately 382.44 g/mol. Its structure features multiple hydroxyl groups, contributing to its biological activity. The compound is part of a class of ionone glucosides, which are recognized for their health benefits.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, particularly in scavenging free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl). This activity is crucial in mitigating oxidative stress, which is linked to various chronic diseases.

| Activity | Description |

|---|---|

| Antioxidant | Strong scavenging activity on DPPH radical. |

| Antihistamine | Inhibits histamine release from rat peritoneal exudate cells induced by antigen-antibody reactions. |

| Antifungal | Shows weak antifungal activity against certain strains. |

2. Anti-inflammatory Activity

Research indicates that this compound can modulate inflammatory responses. It has been noted to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in various experimental models, suggesting its potential as an anti-inflammatory agent.

3. Wound Healing Potential

A study involving extracts from Corchorus olitorius demonstrated enhanced wound closure rates when treated with this compound. The extract significantly elevated TGF-β levels while reducing inflammatory markers compared to control groups, indicating its role in promoting tissue repair.

Study on Wound Healing

A recent clinical trial assessed the efficacy of Corchorus olitorius seed extract (which contains this compound) in treating recurrent minor aphthous ulceration (RMAU). The results showed:

- Wound Closure Rates :

- Corchorus olitorius extract-treated group achieved an 80% closure rate by day 10.

- Control group showed only a 40% closure rate.

- Biochemical Markers :

- Elevated levels of TGF-β were observed in treated groups, supporting the compound's role in wound healing.

Pharmacokinetics Study

A pharmacokinetic analysis was conducted on rats to evaluate the absorption and distribution of this compound after administration. Key findings included:

- Plasma Concentration : Measured at various time intervals post-administration, indicating effective absorption.

- Tissue Distribution : Analysis revealed significant accumulation in liver and kidney tissues, which may correlate with its therapeutic effects.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bioactive compounds. A comparative table highlights these relationships:

| Compound | Molecular Formula | Notable Activities |

|---|---|---|

| Oleuropein aglycone | C₁₈H₁₈O₈ | Neuroprotective, anti-inflammatory |

| Quercetin | C₁₅H₁₀O₇ | Antioxidant, anti-inflammatory |

| Resveratrol | C₁₄H₁₂O₃ | Antioxidant, cardioprotective |

Eigenschaften

IUPAC Name |

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13+,14+,15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYRVCGNMNAFEK-PUVRWCMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316706 | |

| Record name | Corchoionoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185414-25-9 | |

| Record name | Corchoionoside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185414-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corchoionoside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185414259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corchoionoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is corchoionoside C?

A1: this compound is a naturally occurring megastigmane glycoside, a class of compounds derived from carotenoids. It is often found in various plant species. [, , , , , , , , , , , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C16H28O8 and a molecular weight of 348.39 g/mol. [, , ]

Q3: How is this compound typically isolated and identified?

A3: Researchers often isolate this compound from plant extracts using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, medium-pressure liquid chromatography (MPLC), high-performance liquid chromatography (HPLC), and combinations thereof. [, , , , , , , ] Structure elucidation typically involves spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , , , , , , , , , , , , , ]

Q4: Has this compound been found in any specific plant species?

A4: Yes, this compound has been isolated and identified from various plant species, including Turpinia ternata [], Dioscorea persimilis [], Anoectochilus formosanus [], Cibotium barometz [], Ajuga salicifolia [], Clausena lansium [], Euscaphis japonica [], Peperomia obtusifolia [], Hibiscus sabdariffa [], Sinomenium acutum [], Citrus paradisi [], Mallotus milliettii [], Zehneria scabra [], Tinospora sinensis [], Capparis spinosa [], Dendrobium primulinum [], Mosla chinensis [], Dendrobium polyanthum [], Lactuca sativa [], Juniperus horizontalis [], and Equisetum debile [].

Q5: What biological activities have been reported for this compound?

A5: While research is ongoing, this compound has shown potential in several areas:

- Anti-inflammatory Activity: A study using in silico docking simulations suggested that this compound might inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. []

- Anti-cancer Activity: Research indicates that this compound, alongside other compounds isolated from Sinomenium acutum, may inhibit the proliferation and migration of glioblastoma cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.